Sodium octyl sulfate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the reaction of octyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction can be represented as follows:

C8H17OH+SO3→C8H17OSO3HC8H17OSO3H+NaOH→C8H17OSO3Na+H2O

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous processes using reactors where octyl alcohol and sulfur trioxide react, followed by neutralization with sodium hydroxide to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium octyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: this compound can react with various nucleophiles, such as amines and alcohols, under mild conditions to form corresponding octyl derivatives.

Oxidation Reactions: Under strong oxidizing conditions, the octyl group can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of this compound can lead to the formation of octyl alcohol and other reduced species.

Major Products: The major products formed from these reactions include octyl derivatives, carboxylic acids, and octyl alcohol, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

1.1. Biochemical Studies

Sodium octyl sulfate has been employed in biochemical research for the selective enrichment of albumin in biological samples. This application is crucial for studies involving protein analysis and purification, where the ability to isolate specific proteins from complex mixtures is necessary .

1.2. High-Performance Liquid Chromatography (HPLC)

As an ion-pairing reagent, this compound is widely used in HPLC to improve the separation of analytes. Its ability to form ion pairs with various compounds enhances detection sensitivity and resolution in chromatographic applications. The typical mobile phase for HPLC using this compound includes acetonitrile, water, and phosphoric acid, although formic acid can be used for mass spectrometry compatibility .

1.3. Emulsion Studies

Research has demonstrated that this compound can be used to investigate the behavior of mixed solutions involving cationic and anionic surfactants. This application is particularly relevant in the formulation of stable emulsions, which are important in pharmaceuticals and food science .

2.1. Cleaning Agents

This compound serves as a key ingredient in various cleaning products due to its effectiveness as a detergent and degreasing agent. It is used in formulations for hard surface cleaners, alkaline detergents, and lime soap dispersants, making it valuable in both household and industrial cleaning applications .

2.2. Textile and Leather Industries

In the textile industry, this compound is utilized for wool washing and as a dispersant during dyeing processes. Its ability to lower surface tension helps improve dye uptake and evenness on fabrics . Similarly, in leather processing, it aids in the removal of fats and oils from hides.

2.3. Personal Care Products

This compound is also found in personal care items such as shampoos, toothpastes, and cosmetics due to its emulsifying properties. It helps stabilize formulations by preventing separation of ingredients .

Case Studies

Mécanisme D'action

Sodium octyl sulfate exerts its effects primarily through its surfactant properties. As an anionic detergent, it reduces surface tension and enhances the solubility of hydrophobic compounds in aqueous solutions. This property is crucial in its role as an ion-pairing reagent in HPLC, where it helps in the separation of positively charged analytes by forming ion pairs with them .

Comparaison Avec Des Composés Similaires

- Sodium dodecyl sulfate

- Sodium decyl sulfate

- Sodium tetradecyl sulfate

- Sodium 2-ethylhexyl sulfate

- Sodium ethyl sulfate

Comparison: Sodium octyl sulfate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in HPLC applications for separating peptides and proteins. Compared to sodium dodecyl sulfate, which has a longer chain, this compound offers different separation characteristics and is preferred for certain analytes .

Activité Biologique

Sodium octyl sulfate (SOS), a member of the alkyl sulfate family, is an anionic surfactant widely used in various biochemical applications. Its unique properties make it essential in molecular biology, particularly in protein studies and chromatography. This article explores the biological activity of this compound, focusing on its interactions with proteins, effects on cellular systems, and potential applications in research.

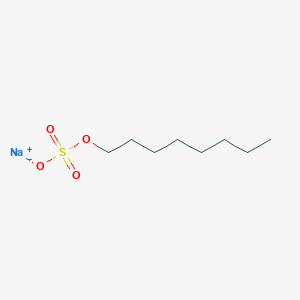

- Molecular Formula : C8H17NaO4S

- Molecular Weight : 232.3 g/mol

- CAS Number : 142-31-4

This compound is characterized by its hydrophobic octyl chain and a sulfate group, which contributes to its surfactant properties. It forms micelles in aqueous solutions, which are critical for solubilizing hydrophobic compounds.

This compound functions primarily as a detergent, disrupting lipid membranes and denaturing proteins. This property is leveraged in various biochemical assays to facilitate the study of protein structures and interactions.

Protein Interaction Studies

Research indicates that this compound can form complexes with proteins and synthetic polymers. For example, ultrasonic relaxation studies have shown that the presence of this compound alters the relaxation dynamics of bovine serum albumin (BSA), suggesting significant interactions that impact protein stability and conformation .

| Surfactant Concentration | Relaxation Time (τ) | Protein State |

|---|---|---|

| Below Critical Micelle Concentration (CMC) | Longer τ | Native state maintained |

| At CMC | Minimum τ observed | Transition to aggregated state |

| Above CMC | Similar to pure surfactant behavior | Predominantly denatured |

Cytotoxicity and Irritation

This compound exhibits varying degrees of cytotoxicity depending on concentration. Studies have shown that at higher concentrations, it can lead to cell lysis and toxicity in cultured cells. For instance, acute exposure can cause irritation to mucous membranes and skin, demonstrating its potential hazards in laboratory settings .

Case Study: Protein Solubilization

A notable application of this compound is in the solubilization of membrane proteins for structural studies. In one study, researchers utilized SOS to extract membrane proteins from bacterial cells effectively. The results indicated that SOS not only solubilized the proteins but also preserved their functional conformations, which is critical for subsequent analytical techniques like mass spectrometry .

Applications in Research

- Chromatography : this compound is employed as an ion-pairing reagent in high-performance liquid chromatography (HPLC), enhancing the separation of positively charged analytes from complex mixtures .

- Electrophoresis : It has been used to improve the resolution of proteins during capillary electrophoresis by modifying the effective electrophoretic mobility of proteins like human serum albumin (HSA) and BSA .

- Biophysical Studies : The compound serves as a tool for studying protein folding and stability through techniques such as circular dichroism (CD) spectroscopy, where it can reveal conformational changes in response to varying concentrations .

Safety and Handling

This compound poses risks related to skin and eye irritation. Safety data sheets recommend using appropriate personal protective equipment (PPE) when handling this compound to mitigate exposure risks .

Q & A

Basic Research Questions

Q. How is sodium octyl sulfate utilized in reverse-phase ion-pair chromatography?

this compound (SOS) acts as an ion-pairing reagent in reverse-phase chromatography, particularly with C18 columns. It enhances retention and resolution of charged analytes like thiols and disulfides by forming ion pairs, which modulate hydrophobicity. For example, a mobile phase containing 0.1 M SOS at pH 3.0 with monochloroacetate buffer significantly increased retention factors (k') for cysteine and cystine, enabling their separation . Methodologically, adjusting SOS concentration (e.g., 0.1–1.0 M) and pH (3.0–4.0) optimizes resolution, as demonstrated in studies using Biophase ODS columns .

Q. What are the hygroscopic properties of this compound under varying relative humidity (RH)?

SOS exhibits moderate hygroscopicity, with mass growth factors increasing at higher RH. At 25°C, SOS shows a mass growth factor of ~1.2 at 90% RH, comparable to shorter-chain alkyl sulfates (e.g., sodium methyl sulfate). These properties are critical for environmental studies, such as aerosol behavior, and can be measured using vapor sorption analysis (VSA) or hygroscopicity-tandem differential mobility analyzers (H-TDMA) .

Q. What analytical techniques are recommended for characterizing this compound in novel compounds?

For purity and structural confirmation, use nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) with ion-pairing agents to assess chromatographic behavior. Ensure reproducibility by documenting buffer composition (e.g., 0.1 M monochloroacetate, pH 3.0) and SOS concentration in mobile phases .

Advanced Research Questions

Q. How can researchers optimize SOS concentration in mobile phases to resolve thiols and disulfides with overlapping retention times?

Systematic titration of SOS concentration (0.05–1.0 M) in the mobile phase, combined with pH adjustments (2.5–4.0), allows fine-tuning of retention factors. For instance, penicillin disulfide exhibited a 300% increase in k' when SOS concentration rose from 0.1 M to 1.0 M, while cysteine showed a 150% increase. Use response surface methodology (RSM) to model interactions between SOS concentration, pH, and organic modifier (e.g., methanol) levels .

Q. How to resolve contradictions in hygroscopic data for SOS obtained from VSA versus H-TDMA methods?

Discrepancies often arise from differences in experimental conditions (e.g., particle size, equilibration time). For VSA, ensure RH is stabilized for >30 minutes at 25°C, while H-TDMA requires calibration with ammonium sulfate standards. Cross-validate results by replicating measurements using both techniques and reporting uncertainties (e.g., ±5% RH tolerance) .

Q. What experimental designs are suitable for studying SOS’s environmental impact in aqueous systems?

Design controlled experiments to assess SOS’s role in sulfate isotope fractionation. For example, collect water samples with dissolved sulfide (>0.01 mg/L) and use nitrogen stripping to prevent sulfide oxidation from altering sulfate’s isotopic composition. Pair this with ion chromatography (IC) to quantify sulfate concentrations and isotope-ratio mass spectrometry (IRMS) for δ³⁴S analysis .

Q. Methodological Considerations

- Reproducibility : Document SOS synthesis protocols (e.g., sulfation of 1-octanol with chlorosulfonic acid) and purity criteria (≥95% by HPLC). Include raw data (e.g., NMR spectra, retention times) in supplementary materials .

- Data Presentation : Use tables to compare k' values across SOS concentrations (Table 1) and figures to illustrate hygroscopic growth factors (Figure 1). Place extensive datasets (e.g., isotopic results) in appendices .

Table 1 : Retention Factors (k') of Thiols/Disulfides vs. SOS Concentration

| Compound | 0.1 M SOS | 0.5 M SOS | 1.0 M SOS |

|---|---|---|---|

| Cysteine | 2.1 | 3.8 | 4.9 |

| Cystine | 3.5 | 6.2 | 8.1 |

| Penicillin DS | 1.8 | 4.5 | 7.2 |

| Data derived from ion-pair chromatography . |

Figure 1 : Hygroscopic Growth Factors of SOS at 25°C (Adapted from )

[Insert simplified version of Fig. 7 from ]

Propriétés

Numéro CAS |

142-31-4 |

|---|---|

Formule moléculaire |

C8H18NaO4S |

Poids moléculaire |

233.28 g/mol |

Nom IUPAC |

sodium;octyl sulfate |

InChI |

InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11); |

Clé InChI |

RKHXPFOXAKNGEV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

CCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

142-31-4 |

Description physique |

Liquid |

Pictogrammes |

Flammable; Corrosive; Irritant |

Synonymes |

1-octanesulfonate 1-octanesulfonic acid 1-octanesulfonic acid, ammonium salt 1-octanesulfonic acid, sodium salt n-octyl sulfate n-octylsulfate sodium 1-octanesulfonate sodium octyl sulfate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.